

α -Bromo-2,4-difluorotoluene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorobenzyl bromide

Cat. No.: B031501

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of α -Bromo-2,4-difluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its core properties, safety protocols, and applications in drug discovery, offering a valuable resource for professionals in the field.

Chemical Identity and Physical Properties

α -Bromo-2,4-difluorotoluene, also known by its synonym **2,4-Difluorobenzyl bromide**, is a halogenated aromatic compound. Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |
|---------------------------------------|--|-----------|
| Synonyms | 2,4-Difluorobenzyl bromide | |
| CAS Number | 23915-07-3 | |
| Molecular Formula | C ₇ H ₅ BrF ₂ | [1] |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Liquid | |
| Density | 1.613 g/mL at 25 °C | |
| Refractive Index (n _{20/D}) | 1.525 | |
| Flash Point | 40 °C (104 °F) - closed cup | |

Safety and Handling

α-Bromo-2,4-difluorotoluene is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

- Flammable Liquid (Category 3)
- Skin Corrosion/Irritation[2]
- Serious Eye Damage/Eye Irritation[2]
- Respiratory Sensitisation
- Skin Sensitisation

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Faceshields and safety goggles.
- Hand Protection: Protective gloves.

- Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).
- Skin and Body Protection: Wear appropriate protective clothing.[\[2\]](#)

For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).[\[3\]](#)

Experimental Protocols

The following are generalized experimental methodologies for determining the key physical properties of liquid chemicals like α -Bromo-2,4-difluorotoluene.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Measure the mass of a clean, dry graduated cylinder using an electronic balance.[\[4\]](#)[\[8\]](#)
- Add a known volume of the liquid to the graduated cylinder.[\[4\]](#)[\[8\]](#)
- Measure the combined mass of the graduated cylinder and the liquid.[\[4\]](#)[\[8\]](#)
- Subtract the mass of the empty cylinder to find the mass of the liquid.[\[4\]](#)
- Calculate the density by dividing the mass of the liquid by its volume.[\[4\]](#)[\[8\]](#)
- For improved accuracy, repeat the measurement with different volumes of the liquid and average the results.[\[4\]](#)

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) An Abbe refractometer is a common instrument for this measurement.[\[11\]](#)[\[13\]](#)

Methodology:

- Ensure the prism of the Abbe refractometer is clean.[\[11\]](#)
- Place a few drops of the liquid sample onto the prism.[\[11\]](#)[\[13\]](#)
- Close the prism assembly.[\[11\]](#)
- Allow light to pass through the sample.
- Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.[\[13\]](#)
- Read the refractive index value from the instrument's scale.[\[13\]](#)

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The closed-cup method is commonly used.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[18\]](#)

Methodology:

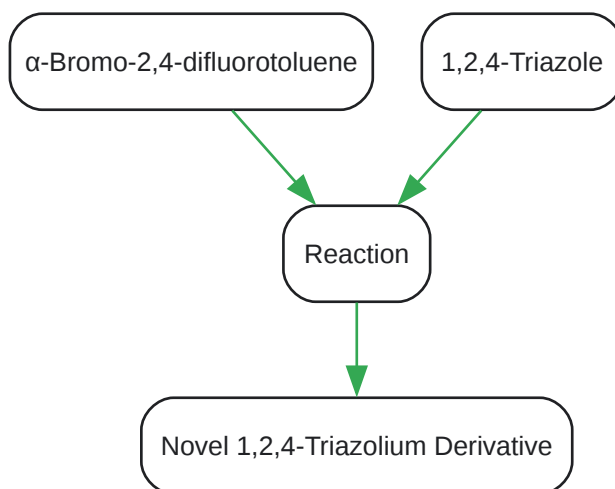
- Place the liquid sample into the test cup of a closed-cup flash point tester (e.g., Pensky-Martens apparatus).[\[14\]](#)[\[15\]](#)
- Close the lid and begin to heat the sample at a controlled rate while stirring.[\[14\]](#)[\[15\]](#)
- At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid.[\[14\]](#)[\[15\]](#)
- The flash point is the lowest temperature at which a flash is observed inside the cup.[\[14\]](#)[\[15\]](#)

Applications in Drug Development

α -Bromo-2,4-difluorotoluene is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized in the preparation of novel 1,2,4-triazolium derivatives and 1,5-biaryl pyrrole EP1 receptor antagonists.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Synthesis of 1,2,4-Triazolium Derivatives

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities.[25][26][27] The synthesis of novel 1,2,4-triazolium derivatives often involves the reaction of a substituted benzyl halide, such as α -Bromo-2,4-difluorotoluene, with a 1,2,4-triazole.[19][28]

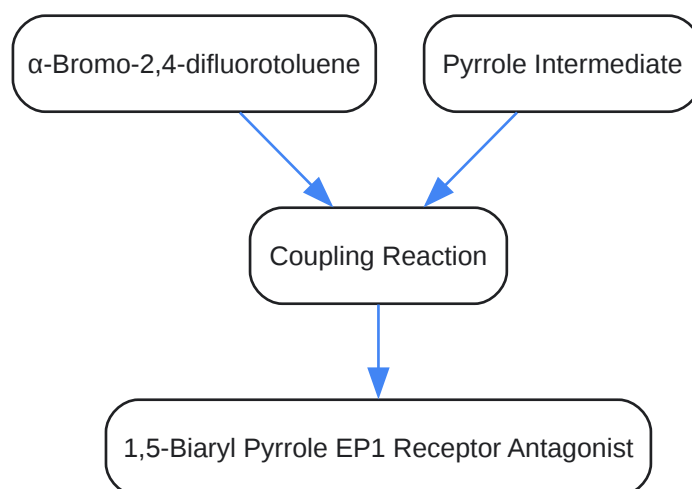


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Caption: Synthetic pathway for 1,2,4-triazolium derivatives.

Synthesis of 1,5-Biaryl Pyrrole EP1 Receptor Antagonists

EP1 receptor antagonists are being investigated for their potential in treating various conditions, including pain and inflammation.[20][21][22][23][24] The synthesis of 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists can involve the use of α -Bromo-2,4-difluorotoluene to introduce the 2,4-difluorobenzyl group into the target molecule.[20]



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Caption: Workflow for synthesizing EP1 receptor antagonists.

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